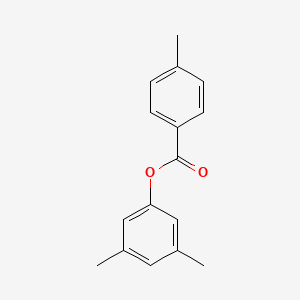
p-Toluic acid, 3,5-dimethylphenyl ester
Cat. No. B3873386
Key on ui cas rn:
62261-93-2
M. Wt: 240.30 g/mol
InChI Key: UDYNJQBTHMSEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04201790
Procedure details


p-Toluoyl chloride (154 g.) was added during 30 minutes to a solution of 3,5-dimethylphenol (122 g.) in anhydrous pyridine (200 ml.), with stirring. The temperature rose to 80° C. The mixture was stirred and heated on the steambath for 3 hours, and was then cooled and stirred with diethyl ether (500 ml.) and water (2000 ml.). The organic layer was separated, and the aqueous layer was further extracted with diethyl ether (3×250 ml.). The combined ether solutions were washed with N aqueous sodium hydroxide solution to remove unchanged starting materials and with 2 N hydrochloric acid to remove pyridine, and finally with water. The solution was dried over anhydrous sodium sulphate and evaporated in vacuo, and the residue was recrystallised from light petroleum (b.p. 40°-60° C.; 550 ml.) to give 3.5-dimethylphenyl p-toluate (203 g.). m.p. 55°-57° C.





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[CH3:11][C:12]1[CH:13]=[C:14]([OH:19])[CH:15]=[C:16]([CH3:18])[CH:17]=1.C(OCC)C.O>N1C=CC=CC=1>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7]([O:19][C:14]2[CH:15]=[C:16]([CH3:18])[CH:17]=[C:12]([CH3:11])[CH:13]=2)=[O:8])=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
154 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
122 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 80° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated on the steambath for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with diethyl ether (3×250 ml.)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether solutions were washed with N aqueous sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unchanged
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with 2 N hydrochloric acid to remove pyridine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallised from light petroleum (b.p. 40°-60° C.; 550 ml.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC1=CC(=CC(=C1)C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 203 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
